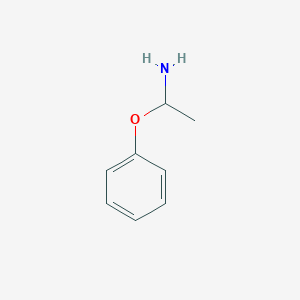

1-Phenoxyethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-phenoxyethanamine |

InChI |

InChI=1S/C8H11NO/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,9H2,1H3 |

InChI Key |

QYYKZVMRNIHICX-UHFFFAOYSA-N |

SMILES |

CC(N)OC1=CC=CC=C1 |

Canonical SMILES |

CC(N)OC1=CC=CC=C1 |

Synonyms |

Aminophenetole Ethoxyaniline Phenetidine |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenoxyethanamine and Its Derivatives

Direct Synthetic Routes to the Phenoxyethanamine Core

Direct methods for constructing the fundamental 1-phenoxyethanamine structure are diverse, offering flexibility in starting materials and reaction conditions.

Alkylation and Reduction Sequences

A common and effective strategy involves the alkylation of phenol (B47542) with a haloalkylamide, followed by a reduction step. google.com This two-step process begins with the nucleophilic substitution of a halogen on an alkylamide by the phenoxide ion. The resulting intermediate is then reduced to yield the final this compound product. The choice of reducing agent is critical for the efficiency of the second step. washington.edunih.gov For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for the reduction of amides to amines. libretexts.org

Another variation of this approach is the alkylation of phenol with a dihaloalkane, which is then followed by an amination reaction to introduce the amine group. google.com This method provides an alternative pathway to the target molecule, with the specific dihaloalkane and amination conditions being key parameters. google.com

Table 1: Reagents in Alkylation and Reduction Sequences

| Step | Reagent Type | Example |

|---|---|---|

| Alkylation | Haloalkylamide | 2-chloroacetamide |

| Alkylation | Dihaloalkane | 1-bromo-2-chloroethane |

| Reduction | Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

Amination Reactions of Phenoxyhaloalkanes

The direct amination of phenoxyhaloalkanes presents another viable route. google.com In this method, a phenoxy group is already attached to an alkyl chain containing a halogen. The subsequent nucleophilic substitution of the halogen with an amine source, such as potassium phthalimide (B116566) followed by hydrolysis (the Gabriel synthesis), leads to the formation of the primary amine. google.comlibretexts.org This method is particularly useful for avoiding the over-alkylation that can occur with direct amination using ammonia. libretexts.org

Condensation Reactions with Amino Alcohols

Condensation reactions provide a straightforward method for forming the this compound structure by directly combining phenol with an amino alcohol. google.com This type of reaction typically involves the removal of a small molecule, such as water, to form a new covalent bond. libretexts.orgwikipedia.org The reaction can be catalyzed by acid and often requires heat to proceed efficiently. libretexts.org For example, the reaction between phenol and ethanolamine (B43304) can yield 2-phenoxyethanamine. google.com The choice of amino alcohol determines the specific structure of the final product. google.com

A one-pot alkylation can be achieved by reacting a phenol with an amino alcohol and diethylcarbonate in the presence of potassium carbonate at elevated temperatures. researchgate.net

Ring Opening of Heterocyclic Precursors

The ring-opening of strained N-heterocycles, particularly aziridines, is a powerful and versatile strategy for synthesizing substituted phenoxyethanamines. nih.govmdpi.com This approach offers a high degree of control over the stereochemistry and regioselectivity of the final product. mdpi.comchemrxiv.org

The reaction can be initiated by various nucleophiles or promoted by catalysts. For instance, the nickel-catalyzed ring-opening of N-pyridinium aziridines with organozinc nucleophiles allows for the introduction of a wide range of substituents. nih.gov Another approach involves the use of a phenonium ion intermediate, generated from a benzyl-substituted aziridine (B145994), which can then be opened to form complex phenethylamine (B48288) derivatives. nih.gov The specific activating group on the aziridine nitrogen, such as a sulfonyl or acyl group, can influence the reaction conditions and yield. nih.gov

Stereoselective Synthesis of Enantiopure this compound

The biological activity of many phenoxyethanamine derivatives is highly dependent on their stereochemistry. Therefore, the development of methods for the synthesis of single enantiomers is of great importance.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a key technology for the enantioselective synthesis of chiral compounds. uwindsor.cawikipedia.org In this approach, a small amount of a chiral catalyst is used to direct the reaction towards the formation of one enantiomer over the other. uwindsor.ca

For the synthesis of enantiopure this compound derivatives, asymmetric hydrogenation is a widely used method. researchgate.net This involves the use of chiral metal catalysts, such as those based on iridium or ruthenium with chiral ligands, to catalyze the addition of hydrogen across a double bond in a prochiral precursor. researchgate.net The choice of ligand is crucial for achieving high enantioselectivity. wikipedia.org

Another powerful technique is the stereoselective addition of radicals to a chiral N-sulfinyl imine derived from glyoxylate, which can be promoted by visible light photoredox catalysis. rsc.org This method allows for the use of readily available carboxylic acids as radical precursors. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Phenoxyethanamine |

| 3-Phenoxy-propylamine |

| (R)-mexiletine |

| (R)-phenoxybenzamine hydrochloride |

| 2-chloroacetamide |

| 1-bromo-2-chloroethane |

| Lithium Aluminum Hydride |

| Ammonia |

| Potassium phthalimide |

| Ethanolamine |

| Diethylcarbonate |

| Potassium carbonate |

| N-pyridinium aziridines |

| Phenol |

| Aniline |

| Trimethylsilyl cyanide |

| N,N-dimethylformamide dimethyl acetal |

| Irbesartan |

| Griseofulvin |

| Silodosin |

| Duloxetine |

| BINOL |

| Salen |

| BOX |

| BINAP |

| (S)-duloxetine |

| (E)-2-alkyl-2-alkenoic acids |

| 2-Methylcinnamic acid |

| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine |

| N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine |

| 1-methoxy-N,N-dimethylmethanamine |

| (S)-1-Phenoxypropan-2-amine |

| 2-Phenoxyethanamine hydrochloride |

| 1-(4-Fluorophenoxy)-2-propanamine |

| 1-(2-AMinopropoxy)-3-bromobenzene |

Diastereoselective Transformation Strategies

The synthesis of specific stereoisomers of this compound and its derivatives is crucial, as different enantiomers and diastereomers often exhibit distinct pharmacological and biological activities. researchgate.netwikipedia.org Diastereoselective transformation strategies are employed to control the formation of these stereocenters, yielding products with high stereochemical purity. These methods often rely on asymmetric induction, where a chiral element in the substrate, reagent, or catalyst directs the formation of one diastereomer over others. wikipedia.org

Key strategies for the diastereoselective synthesis of this compound analogues include:

Catalytic Asymmetric Hydrogenation: This is a powerful technique for establishing chirality. For instance, in the synthesis of Silodosin, a molecule containing a phenoxyethylamine-related structure, a key step involves the asymmetric hydrogenation of an unsaturated carboxylic acid intermediate. The use of a novel Iridium-SIPHOX catalyst system achieved high efficiency and excellent enantioselectivity (97% ee). researchgate.net Similarly, Ru(II) complexes with chiral ligands like H8-BINAP have been used to hydrogenate olefin precursors with high enantiomeric excess. researchgate.net Such methods are advantageous for their high selectivity and catalytic nature. wikipedia.org

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a well-established method for stereocontrol. An asymmetric synthesis of mexiletine (B70256) and its analogues, which share the α-aryloxy amine motif, was developed using chiral tert-butanesulfinamide. researchgate.net This auxiliary is condensed with precursor α-aryloxy ketones to form an intermediate N-tert-butanesulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by removal of the auxiliary, provides the chiral amine product. researchgate.net The stereochemical outcome is influenced by both the substrate and the reducing agent used. researchgate.net

Stereoselective Ring-Opening of Chiral Precursors: A simple and efficient synthesis of (R)-mexiletine and (R)-phenoxybenzamine has been achieved through the controlled reductive ring-opening of a chiral aziridine. researchgate.net The enantiopure aziridine, serving as a key intermediate, is prepared from a chiral source. Its subsequent ring-opening is highly stereoselective, leading to the desired chiral amine with high yield and enantiopurity. researchgate.net

Enzymatic and Biocatalytic Methods: Biocatalysis offers a highly selective route to chiral amines. Amine transaminases (ATAs) are particularly effective for the asymmetric synthesis of amines from prochiral ketones. A bienzymatic cascade combining a lipase (B570770) and an ATA has been developed for the synthesis of chiral nitrogenated compounds. rsc.org In a model reaction, 1-phenoxypropan-2-one was transformed into the corresponding chiral amine using an (R)-selective transaminase, demonstrating the potential of biocatalysis for creating chiral phenoxy-amine structures under mild conditions. rsc.org

The following table summarizes selected diastereoselective methods relevant to the synthesis of chiral phenoxyethanamine derivatives.

| Method/Strategy | Precursor/Substrate | Catalyst/Reagent | Key Findings | Reference |

| Asymmetric Hydrogenation | Unsaturated Carboxylic Acid | Ir-SIPHOX | Achieved 97% enantiomeric excess (ee) in the synthesis of a Silodosin intermediate. | researchgate.net |

| Chiral Auxiliary | α-Aryloxy Ketone | Chiral tert-butanesulfinamide | Two-step condensation-reduction procedure provides chiral N-tert-butanesulfinyl amines as precursors to mexiletine analogues. | researchgate.net |

| Stereoselective Ring-Opening | Chiral Aziridine | Reductive reagents | (R)-mexiletine obtained in 73% yield from the key aziridine intermediate. | researchgate.net |

| Biocatalytic Amination | 1-Phenoxypropan-2-one | (R)-selective Arthrobacter sp. transaminase (ArRmut11ATA) | Successful amination in a bienzymatic cascade system. | rsc.org |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and enhance safety and efficiency. nih.govrroij.com This involves designing processes that reduce waste, avoid hazardous substances, and utilize renewable resources and catalytic methods. nih.govacs.org

Key green chemistry considerations applicable to the synthesis of this compound include:

Biocatalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. acs.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media, significantly reducing energy consumption and the need for volatile organic solvents. acs.orgarxiv.org As noted previously, amine transaminases (ATAs) can be used for the stereoselective synthesis of chiral amines from ketones, offering a green alternative to traditional chemical methods that may require protecting groups and harsh reagents. rsc.orgarxiv.org The development of enzymatic cascades, where multiple steps are performed in one pot, further reduces waste and simplifies work-up procedures. rsc.org

Catalysis over Stoichiometric Reagents: Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones to minimize waste (improving atom economy). acs.org The development of highly efficient and recyclable catalysts, such as the heterogeneous catalysts used in some Friedel-Crafts alkylations or the metal complexes used in asymmetric hydrogenations, aligns with this principle. researchgate.netubbcluj.ro Heterogeneous catalysts, in particular, are advantageous as they can be easily separated from the reaction mixture and reused, preventing the generation of waste associated with quenching and separation in homogeneous catalysis. chemmethod.com

Solvent Selection and Solvent-Free Conditions: A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. nih.gov This can be achieved by using benign solvents like water or by conducting reactions under solvent-free conditions. nih.govchemmethod.com For example, eco-friendly syntheses of related heterocyclic compounds have been achieved using reusable solid catalysts under solvent-free conditions at elevated temperatures, demonstrating the feasibility of this approach. researchgate.net

The table below contrasts traditional synthetic approaches with greener alternatives applicable to phenoxyethanamine synthesis.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit | Reference |

| Use of Catalysis | Stoichiometric reagents (e.g., in reductions or alkylations). | Biocatalysis (e.g., transaminases); Heterogeneous catalysts. | Higher atom economy, reduced waste, milder conditions, catalyst recyclability. | rsc.orgacs.org |

| Benign Solvents | Use of volatile organic compounds (VOCs) like chlorinated solvents or toluene. | Aqueous media (for enzymatic reactions) or solvent-free conditions. | Reduced pollution, lower health and safety risks, simplified purification. | rsc.orgchemmethod.comresearchgate.net |

| Waste Prevention | Multi-step synthesis with protection/deprotection steps, leading to significant by-products. | Enzymatic cascades; convergent synthesis routes designed for atom economy. | Fewer reaction steps, less waste generated, reduced use of auxiliary substances. | rsc.orgacs.org |

| Process Design | Reliance on established, often inefficient, routes. | AI-driven retrosynthesis planning to identify novel, sustainable pathways. | Optimization for cost, safety, and environmental impact from the design phase. | arxiv.orgarxiv.org |

Reaction Chemistry and Transformational Pathways of 1 Phenoxyethanamine

Reactivity of the Amine Functionality

The primary amine group (-NH2) in 1-phenoxyethanamine is characterized by a lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties to the molecule. cymitquimica.commsu.edu This lone pair is readily available to attack electrophilic centers, initiating a range of important chemical transformations. savemyexams.com

As a potent nucleophile, the amine group of this compound can react with electrophiles such as alkyl halides. msu.edu In these reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in what is typically an SN2 mechanism. chemguide.co.uk

The initial reaction with an alkyl halide (R-X) yields a secondary amine derivative, N-alkyl-1-phenoxyethanamine, along with the corresponding hydrohalic acid (HX). However, the reaction often does not stop at this stage. The newly formed secondary amine is also nucleophilic and can compete with the starting primary amine to react with another molecule of the alkyl halide, forming a tertiary amine. This process can continue, leading to the formation of a quaternary ammonium (B1175870) salt. msu.edusavemyexams.com

This propensity for multiple substitutions means that direct alkylation is often not a clean process and typically results in a mixture of primary, secondary, tertiary, and quaternary ammonium products. libretexts.org To selectively synthesize the secondary amine, a large excess of the initial this compound can be used to ensure it is the dominant nucleophile available to react with the alkyl halide. savemyexams.com

The nucleophilic amine functionality of this compound readily undergoes acylation and alkylation, which are fundamental transformations for creating more complex derivatives.

Acylation involves the reaction of this compound with an acylating agent, such as an acid chloride or an acid anhydride. libretexts.orgchemguide.co.uk The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N-substituted amide derivative. chemguide.co.uk This reaction is generally vigorous and provides a reliable method for synthesizing N-acyl-1-phenoxyethanamine compounds.

Alkylation , as discussed previously, introduces alkyl groups onto the nitrogen atom. While direct alkylation with alkyl halides can be difficult to control, it remains a common method for preparing N-substituted derivatives. msu.edu

| Reaction Type | Reagent | Product Class | General Reaction Scheme |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-1-phenoxyethanamine (Secondary Amine) | C₆H₅OCH(CH₃)NH₂ + R-X → C₆H₅OCH(CH₃)NH-R + HX |

| Acylation | Acyl Chloride (R-COCl) | N-Acyl-1-phenoxyethanamine (Amide) | C₆H₅OCH(CH₃)NH₂ + R-COCl → C₆H₅OCH(CH₃)NH-COR + HCl |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl-1-phenoxyethanamine (Amide) | C₆H₅OCH(CH₃)NH₂ + (RCO)₂O → C₆H₅OCH(CH₃)NH-COR + RCOOH |

The primary amine group of this compound can be converted into a nitrile functionality through dehydrogenation. This transformation represents an oxidation process where the C-N single bond is converted into a C≡N triple bond. Modern synthetic methods often employ metal-based catalysts to achieve this transformation with high efficiency and selectivity. nih.govrsc.org

The reaction typically proceeds under aerobic conditions using catalysts based on copper or cobalt, or through transfer dehydrogenation using platinum catalysts with a hydrogen acceptor like ethylene. rsc.orgorganic-chemistry.orgsioc-journal.cn The process is believed to occur in a stepwise manner, involving the initial formation of an imine intermediate (C₆H₅OCH(CH₃)N=CH₂), which then undergoes a second dehydrogenation step to yield the final nitrile product, phenoxyacetonitrile (B46853) (C₆H₅OCH₂CN). nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| CuI/bpy/TEMPO/O₂ | Aerobic Oxidative Dehydrogenation | Mediates dehydrogenation cascade with oxygen as the terminal oxidant. organic-chemistry.org | organic-chemistry.org |

| Co@NaKETS-10 | Heterogeneous Catalytic Dehydrogenation | Bifunctional catalyst offering high selectivity under mild conditions and is recyclable. sioc-journal.cn | sioc-journal.cn |

| Pt (heterogeneous) with Ethylene | Transfer Dehydrogenation | Uses a simple alkene as a hydrogen scavenger, avoiding the need for an oxidant. rsc.org | rsc.org |

| NiOOH Electrode | Electrochemical Dehydrogenation | An electrochemical approach for the oxidation of primary amines to nitriles. nih.gov | nih.gov |

Acylation and Alkylation Reactions

Cyclization Reactions and Heterocycle Formation

The structure of this compound is related to that of β-arylethylamines, which are precursors in the classic Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines and related heterocyclic systems. wikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which is followed by an intramolecular electrophilic substitution on the aromatic ring to close the loop. wikipedia.org The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring. While highly activated rings like indoles or pyrroles react under mild conditions, less nucleophilic rings such as a simple phenyl group require harsher conditions, including strong acids (e.g., trifluoroacetic acid) and elevated temperatures. wikipedia.org

In the case of this compound, the aryl group is a phenoxy ring. The ether oxygen atom is an activating group, making the attached phenyl ring more nucleophilic than benzene (B151609) itself, particularly at the ortho and para positions. This enables the phenoxy ring to participate in a Pictet-Spengler-type cyclization. Such a reaction would be considered a "modified" Pictet-Spengler reaction due to the non-traditional substrate. The reaction of this compound with an aldehyde would lead to the formation of a substituted tetrahydroisoquinoline-like scaffold, a core structure found in many alkaloids and pharmacologically active compounds. nih.govnih.gov Recent advancements in this field have explored the use of metal catalysts, such as those based on gold, to facilitate these cyclizations under milder conditions. mdpi.comchemrxiv.org

Formation of Functionalized Derivatives and Analogs

Beyond simple N-alkylation and N-acylation, this compound serves as a precursor for a wide array of more complex functionalized derivatives and analogs. Its bifunctional nature allows it to be incorporated into larger molecular architectures, including various heterocyclic systems. ontosight.ai

Chirality and Enantiomeric Resolution of 1 Phenoxyethanamine

Fundamental Principles of Chirality in 1-Phenoxyethanamine

Chirality is a fundamental property of a molecule that results in it being non-superimposable on its mirror image. libretexts.orgaklectures.com Molecules possessing this characteristic are referred to as chiral. The origin of chirality in this compound lies in its molecular structure. The carbon atom attached to the phenoxy group, the amino group, a methyl group, and a hydrogen atom is a stereogenic center, often called a chiral center. orgosolver.com

A molecule with a single stereogenic center, such as this compound, will always be chiral. units.it The four different groups attached to this central carbon atom mean that the molecule lacks an internal plane of symmetry. units.itwikipedia.org Consequently, this compound exists as a pair of stereoisomers known as enantiomers. These enantiomers are mirror images of each other but cannot be superimposed, much like a person's left and right hands. libretexts.orgaklectures.com The two enantiomers of this compound are designated as (R)-1-phenoxyethanamine and (S)-1-phenoxyethanamine, based on the spatial arrangement of the substituents around the chiral center according to the Cahn-Ingold-Prelog priority rules. orgosolver.com While enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light and with other chiral molecules. units.it This difference in interaction with other chiral entities is the basis for their separation from a racemic mixture—a 50:50 mixture of both enantiomers. libretexts.org

Kinetic Resolution Methods

Kinetic resolution is an alternative method for separating enantiomers that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. beilstein-journals.org In this process, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. ethz.ch A major advantage of this method is the potential for high selectivity. However, the maximum theoretical yield for the recovery of a single enantiomer is 50%, as the other enantiomer is consumed.

A powerful variation is Dynamic Kinetic Resolution (DKR) , which overcomes the 50% yield limitation. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. nih.gov This means that the unreacted enantiomer is continuously converted back into the racemic mixture, making all of the starting material available for conversion into the desired chiral product. This can theoretically lead to a 100% yield of a single enantiomeric product. nih.gov

Enzyme-catalyzed reactions are frequently employed for the kinetic resolution of amines. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective. nih.govdoaj.org For amines, the resolution is typically achieved through enantioselective acylation. A racemic amine is reacted with an acyl donor in the presence of the lipase. The enzyme selectively catalyzes the acylation of one enantiomer much faster than the other.

For example, in a study on the closely related compound 1-phenylethylamine, DKR was successfully applied on a large scale. nih.gov The process used CALB as the enzyme catalyst for the acylation and a ruthenium-based complex to facilitate the racemization of the unreacted amine. nih.gov

| Parameter | Condition/Reagent | Observation |

|---|---|---|

| Enzyme | Candida antarctica lipase B (CALB, Novozym 435) | Catalyzes enantioselective acylation. nih.gov |

| Racemization Catalyst | Ruthenium complex | Enables in-situ racemization of the slow-reacting enantiomer. nih.gov |

| Acyl Donor | Methyl methoxyacetate | Found to be more efficient than other acyl donors, leading to a 200-fold acceleration. nih.gov |

| Product | (R)-2-methoxy-N-(1-phenylethyl)acetamide | Obtained in good yield and high enantiomeric excess. nih.gov |

This DKR approach provides an efficient route to enantiomerically pure N-acyl amides, which can then be hydrolyzed to yield the desired pure amine enantiomer.

Preparative Chromatographic Techniques for Enantiomer Separation

Preparative chromatography is a powerful technique for the direct separation of enantiomers from a racemic mixture on a larger scale. mdpi.comnih.gov This method avoids the need for derivatization, as in diastereomeric salt formation, and can provide both enantiomers in high purity. theseus.fi The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques used for preparative chiral separations. mdpi.comnih.gov

Chiral Stationary Phases (CSPs): The heart of chiral chromatography is the CSP. These are typically based on chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are coated or immobilized onto a silica (B1680970) support. nih.gov The different spatial arrangements of the enantiomers lead to different interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the chiral selector, resulting in different retention times on the column. theseus.fi

Preparative High-Performance Liquid Chromatography (Prep-HPLC): In this technique, the racemic mixture is dissolved in a mobile phase and pumped through a column packed with a CSP. The enantiomers are separated based on their differential interactions with the CSP and are collected as separate fractions as they elute from the column. theseus.fi

Supercritical Fluid Chromatography (SFC): SFC is increasingly favored for preparative chiral separations due to its advantages over HPLC, including faster separations, lower solvent consumption, and easier product recovery. mdpi.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

The development of a preparative chromatographic method involves screening different CSPs and mobile phases to find conditions that provide good separation (resolution) and allow for a high sample throughput. mdpi.comtheseus.fi While a specific preparative method for this compound is not detailed in the provided context, an attempt to separate the related compound 1-methyl-2-phenoxyethylamine (B147317) by HPLC after derivatization with (+)-10-camphorsulfonyl chloride was reported, though separation was not achieved under the tested conditions. scribd.com This highlights that method development is crucial and not always straightforward. For many amines, direct separation on polysaccharide-based CSPs is a viable and often preferred strategy. mdpi.com

| Parameter | Description | Importance |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., cellulose or amylose derivatives on silica. | Essential for creating the chiral environment needed for separation. nih.gov |

| Mobile Phase | A solvent or mixture of solvents (e.g., hexane/ethanol for HPLC; CO₂/co-solvent for SFC). | Affects retention times, resolution, and solubility of the sample. google.com |

| Flow Rate | The rate at which the mobile phase passes through the column. | Impacts separation time and efficiency. |

| Sample Loading | The amount of racemic mixture injected onto the column per run. | A key factor in the throughput and economics of preparative separations. mdpi.com |

| Detection | Typically UV-Vis detector. | Monitors the elution of the separated enantiomers. google.com |

Role of 1 Phenoxyethanamine As a Key Synthetic Intermediate and Building Block

Precursor in Complex Organic Synthesis

The utility of 1-Phenoxyethanamine as a foundational element in complex organic synthesis is well-documented. Its amine functional group readily participates in a variety of chemical transformations, including alkylation and acylation, allowing for the construction of more intricate molecular architectures. unipr.it The process of building larger, complex organic molecules from simpler, readily available ones is the central goal of organic synthesis, a field critical for creating new medicines, materials, and energy solutions. This often involves multi-step processes where a target molecule is disconnected into simpler precursors in a strategy known as retrosynthetic analysis. nih.gov

A notable application of phenoxyethylamine is in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials combine to form a single, complex product. nih.govresearchgate.net These reactions are highly efficient and atom-economical, making them a powerful tool in synthetic chemistry. asacim.org.ar A study by researchers from the University of Parma detailed a microwave-assisted, one-pot, two-step protocol for synthesizing N1-substituted 5,6-ring-fused 2-pyridones. unipr.it In this process, this compound was one of the primary amines used to generate the desired N1-substituted products in good yields. unipr.it This method proved effective for a range of aldehydes, ketones, and amines, highlighting its potential in drug discovery for the rapid creation of biologically relevant compounds. unipr.it

The following table details the yields of N1-substituted 5,6-ring-fused 2-pyridones synthesized using various primary amines, including this compound, under optimized microwave-assisted conditions.

| Entry | Aldehyde | Ketone | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Indanone | Benzylamine | 5a | 85 |

| 2 | Benzaldehyde | 2-Indanone | 4-Methoxybenzylamine | 5b | 82 |

| 3 | Benzaldehyde | 2-Indanone | Phenoxyethylamine | 5c | 78 |

| 4 | Benzaldehyde | 2-Indanone | 4-Fluorobenzylamine | 5d | 88 |

| 5 | 4-Chlorobenzaldehyde | 2-Indanone | Benzylamine | 5e | 80 |

| 6 | 4-Chlorobenzaldehyde | 2-Indanone | 4-Methoxybenzylamine | 5f | 79 |

| 7 | 4-Chlorobenzaldehyde | 2-Indanone | Phenoxyethylamine | 5g | 75 |

| 8 | 4-Chlorobenzaldehyde | 2-Indanone | 4-Fluorobenzylamine | 5h | 83 |

| 9 | 4-Methylbenzaldehyde | 2-Indanone | Benzylamine | 5i | 86 |

| 10 | 4-Methylbenzaldehyde | 2-Indanone | Phenoxyethylamine | 5j | 77 |

Data sourced from a study on the one-pot, two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones. unipr.it

Furthermore, derivatives of phenoxyethylamine are employed in sophisticated cross-coupling reactions. For instance, the Suzuki cross-coupling reaction, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. wikipedia.org A synthetic approach to heteroaryl ortho-phenoxyethyl amines utilizes a BOC-protected 2-phenoxyethylamine (B128699) derivative which is first converted to a pinacolboronate derivative. nih.gov This intermediate then reacts with various bromo-derivatives under Suzuki coupling conditions to yield a variety of biaryl compounds, which are precursors to medicinally relevant scaffolds. nih.gov

Applications in Catalyst and Ligand Design

Chiral amines are of paramount importance in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. chem960.comprinceton.edu They are integral components of many drugs, and also serve as chiral auxiliaries, resolving agents, and foundational units for chiral catalysts and ligands. chem960.comprinceton.edu Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer, is a critical technology, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological effects. acs.org

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysts and enzymes. acs.orgmt.com Chiral amines and their derivatives are frequently at the heart of these organocatalysts. frontiersin.org For example, chiral secondary amines are used in iminium and enamine catalysis, two major activation modes in organocatalysis. princeton.edu These catalysts are often more stable, less toxic, and more environmentally friendly than their metal-containing counterparts. acs.orgmt.com

Given that this compound is a readily available chiral amine, it represents a valuable building block for the synthesis of more complex chiral ligands and organocatalysts. Although direct, specific examples of this compound being the final catalyst are not extensively documented in the provided literature, its structure is analogous to moieties used in known catalyst systems. Chiral ligands are crucial for the efficacy of metal-based catalysts in asymmetric reactions like hydrogenation, where they create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. researchgate.net The development of new chiral ligands is a continuous effort in chemical synthesis to improve the efficiency and selectivity of catalytic processes. scu.edu.cn The phenoxy group and the chiral amine center in this compound provide a scaffold that can be chemically modified to design novel ligands for asymmetric metal catalysis or to construct new classes of organocatalysts.

Development of Materials Science Precursors

The application of this compound and its derivatives extends into the realm of materials science, where they serve as precursors for the synthesis of advanced polymers. researchgate.netresearchgate.net The synthesis of polymers with specific properties often relies on the careful design of monomeric building blocks.

Research has demonstrated the use of N,N-dimethyl-2-phenoxyethanamine, a derivative of this compound, in the synthesis of water-soluble cationic poly(p-phenyleneethynylene)s (PPEs) and polyfluorene derivatives. researchgate.netresearchgate.net These polymers are of interest for their blue-light-emitting properties and their potential applications in various optoelectronic and biological fields. researchgate.net The synthesis involves creating a precursor monomer that incorporates the phenoxyethanamine moiety, which is then polymerized. researchgate.net

Furthermore, the general class of aromatic diamines is fundamental to the production of high-performance polymers such as polyimides. vt.edu Polyimides are known for their exceptional thermal stability and are synthesized through the reaction of a diamine with a dianhydride. vt.edu While not a diamine itself, this compound can be chemically transformed into a diamine-containing monomer, which could then be used in polyimide synthesis. The incorporation of the flexible phenoxy-ethyl linkage could impart desirable properties such as improved solubility and processability to the resulting polyimide without significantly compromising its thermal stability. The ability to create zwitterionic polymers, which contain both cationic and anionic groups, can also be achieved through the post-polymerization modification of precursor polymers, a strategy where phenoxyethanamine derivatives could be employed. mdpi.com

Role in Agrochemical Research and Related Non-Clinical Applications

Derivatives of this compound have been investigated for their potential use in agrochemical applications, particularly as herbicides and plant growth regulators. google.com The discovery and development of new agrochemicals is crucial for modern agriculture to control weeds and ensure crop productivity. nih.gov

Patents describe novel phenoxyphenylthioalkanecarboxylic acid derivatives, which can exist as amides, that exhibit strong herbicidal properties. google.com These compounds are effective against various weeds in both pre- and post-emergent applications and also show plant growth-regulating effects. google.com The amide derivatives in these patents could be synthesized from amines like this compound. For example, a related compound, 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine, is noted for its use in agrochemical applications.

The search for new and effective herbicides is a continuous process, driven by the need to manage weed resistance and improve crop safety. scielo.br Research into various chemical classes has shown that modifications to a core structure can lead to significant changes in herbicidal activity. For instance, studies on dienamides and epoxy derivatives have been conducted to find new herbicidal compounds. scielo.br Similarly, the structural motif of this compound can be seen as a scaffold for the development of new active ingredients. The synthesis of various derivatives and the screening of their biological activities is a common strategy in agrochemical research. mdpi.comengineering.org.cn

The table below shows the herbicidal activity of various compounds, illustrating the type of data generated in agrochemical research. While not directly involving this compound, it exemplifies the evaluation process for potential new herbicides.

| Compound | Target Species | Application Rate (µM) | Growth Inhibition (%) - Shoot | Growth Inhibition (%) - Root |

| Sorbic Acid | Onion | 500 | 25 | 30 |

| Dienamide 2c | Onion | 500 | 65 | 55 |

| Dienamide 2d | Onion | 500 | 62 | 75 |

| Epoxy 3b | Onion | 500 | 46 | 67 |

| S-metolachlor (Control) | Onion | 500 | 51 | Not Reported |

| Dienamide 2e | Beggartick | 500 | < 60 | 62 |

| Epoxy 3b | Beggartick | 500 | < 60 | 77 |

| Epoxy 3c | Beggartick | 500 | < 60 | 72 |

| S-metolachlor (Control) | Beggartick | 500 | 60 | 60 |

Data adapted from a study on dienamides and epoxy derivatives as potential new herbicides. scielo.br

Advanced Spectroscopic and Analytical Methodologies for 1 Phenoxyethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like 1-phenoxyethanamine. jchps.comnih.gov By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed picture of the molecule's connectivity can be assembled. researchgate.netslideshare.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring atoms. The signals in the spectrum are influenced by the electronic environment of each proton. jchps.com For instance, the protons on the phenyl group will appear in the aromatic region, while the protons of the ethylamine (B1201723) chain will be in the aliphatic region. The splitting of these signals (spin-spin coupling) reveals the number of adjacent protons, aiding in the assignment of each peak to a specific position in the molecule.

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR spectroscopy indicates the number of non-equivalent carbon atoms in the molecule. libretexts.org The chemical shift of each carbon signal is characteristic of its hybridization and the electronegativity of the atoms attached to it. For this compound, distinct signals will be observed for the carbons in the phenyl ring, the carbon bonded to the oxygen (phenoxy group), and the carbons of the ethylamine moiety. libretexts.orgwisc.edu

Table 1: Representative NMR Data for this compound Derivatives This table presents typical chemical shift ranges for protons and carbons in structures related to this compound. Actual values can vary based on solvent and specific molecular structure.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (C₆H₅) | 6.8 - 7.4 |

| ¹H | Methylene (-OCH₂-) | 3.8 - 4.2 |

| ¹H | Methine (-CH-) | 3.0 - 3.5 |

| ¹H | Amine (-NH₂) | 1.0 - 3.0 (often broad) |

| ¹³C | Aromatic (C₆H₅) | 115 - 160 |

| ¹³C | Methylene (-OCH₂-) | 65 - 75 |

| ¹³C | Methine (-CH-) | 45 - 55 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. horiba.comnih.gov Both methods probe the vibrational energy levels of molecules, but they are based on different physical principles and often provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. masterorganicchemistry.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific functional groups. libretexts.org Key expected absorptions include:

N-H stretching: from the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching: from the aromatic and aliphatic portions of the molecule, just above and below 3000 cm⁻¹, respectively. masterorganicchemistry.com

C-O-C stretching: from the ether linkage, usually found in the 1050-1250 cm⁻¹ region.

C=C stretching: from the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. horiba.comnih.gov A Raman spectrum provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy can be used to confirm the presence of the aromatic ring through its characteristic ring-breathing modes. researchgate.net It can also provide information about the carbon skeleton.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.comulethbridge.ca When this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation. ulethbridge.ca

The fragmentation pattern observed in the mass spectrum serves as a "molecular fingerprint." ulethbridge.ca For this compound, characteristic fragmentation pathways often involve the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), a common fragmentation for amines. libretexts.orglibretexts.orgmiamioh.edu This would lead to the formation of a stable iminium ion. Cleavage of the ether bond is another possible fragmentation route. The analysis of these fragment ions helps to confirm the connectivity of the molecule. High-resolution mass spectrometry can provide the exact molecular formula of the compound and its fragments. savemyexams.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₈H₁₁NO]⁺ | 137 |

| α-cleavage product | [CH₂=NH₂]⁺ | 30 |

| Phenoxy fragment | [C₆H₅O]⁺ | 93 |

| Phenyl fragment | [C₆H₅]⁺ | 77 |

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC can separate this compound from any impurities based on their boiling points and interactions with the stationary phase. The coupled mass spectrometer then provides mass spectra of the separated components, allowing for their identification.

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is crucial for determining the enantiomeric excess (ee) of a sample. uni-graz.at This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated. chemistrysteps.comwikipedia.orglibretexts.org This is a critical quality control parameter in asymmetric synthesis.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. nih.govwordpress.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, if a suitable single crystal of one of its enantiomers or a derivative can be obtained, X-ray crystallography can unambiguously determine the spatial arrangement of all atoms in the molecule. researchgate.net This provides the absolute configuration (R or S) of the chiral center, which is fundamental information that cannot be obtained from spectroscopic methods alone. chemistnotes.com The preparation of a crystalline derivative, such as a salt with a chiral acid or base, is a common strategy to facilitate crystallization and determine the absolute stereochemistry. nih.gov

Computational and Theoretical Investigations of 1 Phenoxyethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. wikipedia.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. dtic.milpku.edu.cn For 1-Phenoxyethanamine, such calculations would provide insights into its electronic structure, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Global reactivity descriptors like electronegativity, chemical hardness, and softness can be derived from these orbital energies, offering a quantitative measure of the molecule's tendency to accept or donate electrons. d-nb.info Local reactivity can be assessed using Fukui functions, which identify the specific atoms within the molecule most susceptible to nucleophilic or electrophilic attack. scielo.org.mx

Although these methods are well-established, specific studies applying them to calculate the electronic structure and reactivity descriptors for this compound have not been identified in the searched literature. A hypothetical analysis would involve optimizing the geometry of this compound and then performing single-point energy calculations to derive the properties shown in the illustrative table below.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data) This table is for illustrative purposes only, as specific published data is unavailable.

| Descriptor | Symbol | Value (Arbitrary Units) | Description |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 7.7 eV | Difference between LUMO and HOMO energies; indicates chemical stability. |

| Ionization Potential | IP | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | EA | -1.2 eV | Energy released when an electron is added. |

| Chemical Hardness | η | 3.85 | Resistance to change in electron distribution. |

| Electronegativity | χ | 2.65 | Power to attract electrons. |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate three-dimensional molecular structures. ias.ac.insib.swiss For a flexible molecule like this compound, which possesses several rotatable bonds (e.g., the C-O and C-C bonds of the ethylamine (B1201723) side chain), conformational analysis is crucial for understanding its behavior. mun.ca

This analysis aims to identify the various low-energy spatial arrangements (conformers) of the molecule and determine their relative stabilities. Computational methods, such as molecular mechanics or quantum chemical calculations, can systematically rotate the flexible bonds and calculate the potential energy of each resulting conformation. mun.caverachem.com This process generates a potential energy surface, the minima of which correspond to stable conformers. The results can reveal the most probable shape of the molecule in different environments, which is essential for predicting its interaction with biological targets or other molecules. irbbarcelona.org

Despite the importance of this analysis, specific published studies detailing the conformational landscape of this compound are not found in the available literature. A typical study would report the relative energies of different conformers, such as those where the ethylamine side chain is extended versus folded back towards the phenyl ring.

Table 2: Illustrative Relative Energies of this compound Conformers (Hypothetical Data) This table is for illustrative purposes only, as specific published data is unavailable.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Anti (Extended) | ~180° | 0.00 | 75 |

| Gauche 1 | ~60° | 1.2 | 15 |

| Gauche 2 | ~-60° | 1.5 | 10 |

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting various types of molecular spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govmarshall.edu By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of chemical bonds, these methods can generate theoretical spectra that aid in the interpretation of experimental data. rsc.orgmdpi.com

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. nih.gov This involves optimizing the molecular geometry and then calculating the shielding tensor for each nucleus. The predicted shifts are typically compared to a reference compound (like tetramethylsilane) to yield values that can be directly correlated with experimental spectra. Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. mdpi.com These predictions can help assign specific peaks in an experimental spectrum to particular functional groups and vibrational modes. mdpi.com

While experimental IR spectra for 2-phenoxyethanamine are available in databases, detailed computational studies that predict and analyze the spectroscopic properties of this compound are absent from the searched scientific literature. nih.gov

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical/Reference Data) This table is for illustrative purposes only, as specific published data is unavailable.

| Data Type | Predicted Value | Experimental Value | Feature Assignment |

| ¹³C NMR Shift | 158.5 ppm | N/A | C (aromatic, attached to O) |

| ¹H NMR Shift | 7.30 ppm | N/A | H (aromatic, ortho) |

| IR Frequency | 3380 cm⁻¹ | ~3360 cm⁻¹ | N-H stretch |

| IR Frequency | 1245 cm⁻¹ | ~1240 cm⁻¹ | C-O stretch (aryl-alkyl ether) |

Future Directions and Emerging Research Areas in 1 Phenoxyethanamine Chemistry

Innovations in Efficient and Sustainable Synthesis

The future of 1-Phenoxyethanamine synthesis is increasingly geared towards green and sustainable methodologies. A primary focus is the replacement of traditional chemical routes with biocatalytic processes, which offer high selectivity and milder reaction conditions.

Key Research Thrusts:

Enzymatic Reductive Amination: ω-Transaminases (ω-TAs) are at the forefront of this revolution. These enzymes can catalyze the asymmetric reductive amination of corresponding ketone precursors to produce chiral amines like this compound with high enantiomeric purity. Compared to chemical methods, this enzymatic route can increase total yield and productivity while significantly decreasing waste emissions. sigmaaldrich.com

Engineered Biocatalysts: Natural enzymes often have limitations, such as low catalytic efficiency for bulky, non-natural substrates. sigmaaldrich.com Structure-guided molecular modifications and directed evolution are being employed to engineer novel ω-TAs and imine reductases (IREDs) with expanded substrate scope and enhanced stability, making the synthesis of complex derivatives of this compound more feasible. sigmaaldrich.comnih.gov These engineered biocatalysts are crucial for overcoming the industrial limitations of naturally occurring enzymes. sigmaaldrich.com

Discovery of Novel Reactivity and Transformation Pathways

While this compound is well-established as a chiral building block, ongoing research aims to uncover new reaction pathways and expand its synthetic utility. sigmaaldrich.comguidechem.com This involves using the core structure as a scaffold to build more complex and functionally diverse molecules.

Key Research Thrusts:

Versatile Chiral Building Block: this compound serves as a crucial starting material, or chiral building block, for the synthesis of more complex bioactive compounds and functional molecules. sigmaaldrich.comguidechem.com Its amine and phenoxy groups provide reactive sites for derivatization, allowing for its incorporation into a wide range of larger molecular frameworks. guidechem.comwikipedia.org

Ligand Development for Catalysis: The amine functionality of this compound and its derivatives makes it a candidate for creating novel ligands for transition metal catalysis. nih.govresearchgate.net By forming complexes with metals like ruthenium, iron, or chromium, these phenoxy-imine or -amine ligands can create catalysts for specific reactions such as oxidations and hydrogenations. researchgate.netnih.gov The development of these complexes opens up new catalytic applications that leverage the chiral nature of the original amine. nih.govrsc.org

Advancements in High-Throughput Chiral Resolution

The separation of enantiomers is a critical step in the production of pure chiral compounds. Future developments are focused on high-throughput screening (HTS) methods to rapidly and efficiently determine the enantiomeric excess (ee) and yield of chiral amines, including this compound.

Key Research Thrusts:

Optical and Spectroscopic Methods: Novel HTS workflows are being developed that use tandem optical methods. For example, a combination of a fluorescent indicator displacement assay and circular dichroism (CD) can determine the concentration and enantiomeric excess of hundreds of samples in minutes. researchgate.net Another advanced technique employs ¹⁹F NMR with chiral probes to achieve a more than 10-fold improvement in time efficiency over traditional chromatographic methods, allowing for the screening of over 1,000 samples per day. wikipedia.org

Crystallization-Based Screening: Chiral resolution via the formation of diastereomeric salts with a chiral resolving agent remains a vital technique. wikipedia.orglibretexts.orgpolito.it Future advancements are aimed at miniaturizing and automating this process to screen a wide range of resolving agents and solvent conditions simultaneously, enhancing the probability of discovering an efficient, scalable crystallization process. libretexts.org

| Method | Principle | Key Advantages | Throughput Potential | Reference |

|---|---|---|---|---|

| Fluorescence/Circular Dichroism Assay | Combines a fluorescent indicator for concentration and a CD-active metal complex for enantiomeric excess (ee) determination. | Rapid (mix-and-measure), requires only one synthetic step for components. | ~192 samples in <15 minutes | researchgate.net |

| ¹⁹F NMR with Chiral Probe | Uses a chiral ¹⁹F-labeled cyclopalladium probe to create diastereomeric complexes with distinct NMR signals. | >10x faster than chromatography; simultaneously measures yield and ee; requires small sample size (6 μmol). | ~1,000 samples per day | wikipedia.org |

| Dynamic Self-Assembly Fluorescence | Forms fluorescent diastereomeric complexes from chiral amines, 2-formylphenylboronic acid, and chiral diols. | Enables screening of combinatorial libraries; requires only nanogram quantities of substrate per well. | 384-well plate format in 4-6 hours |

Expansion into Novel Non-Clinical Technological Applications

While much of the focus on chiral amines is in the pharmaceutical sector, emerging research is exploring the use of this compound and its derivatives in a variety of non-clinical technological fields.

Key Research Thrusts:

Chiral Resolving Agents: Enantiomerically pure this compound can be used as a chiral resolving agent. Much like its well-known analog, 1-phenylethanamine, it can react with racemic mixtures of chiral acids to form diastereomeric salts, which can then be separated by physical methods like crystallization. wikipedia.orglibretexts.orgpolito.itlibretexts.org

Materials and Polymer Science: The unique structure of this compound makes it a potential monomer or modifier in polymer science. uni-halle.demdpi.com Its incorporation into polymer chains could introduce specific properties such as thermal stability or chirality, which is relevant for creating functional materials like chiral stationary phases for chromatography or specialized optical films. The fluorination of phenoxyethanamine derivatives has been shown to enhance thermal stability.

Analytical Derivatization Reagents: Derivatives of phenoxyethanamine are being developed for use in analytical chemistry. For instance, N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is used for the derivatization of perfluorocarboxylic acids (PFCAs) in environmental water samples, enabling their detection at very low levels by gas chromatography-mass spectrometry (GC-MS).

Agrochemical Precursors: The phenoxyethylamine scaffold is a structural motif found in some agrochemicals. guidechem.comnih.gov Future research may focus on using this compound as a starting material for the synthesis of novel, stereospecific fungicides or herbicides, potentially leading to products with higher efficacy and reduced environmental impact. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, and their application to this compound chemistry is a key future direction. These computational approaches can accelerate discovery and optimization processes that are often slow and resource-intensive with traditional experimental methods.

Key Research Thrusts:

Enzyme Engineering: AI and ML are revolutionizing the engineering of enzymes for chiral amine synthesis. guidechem.comnih.gov By analyzing large datasets from high-throughput experiments, ML models can predict how specific mutations will affect an enzyme's activity and stereoselectivity. nih.gov This allows researchers to navigate the vast sequence space of proteins to identify variants with significantly improved performance for synthesizing this compound and its derivatives. sigmaaldrich.comnih.gov

Catalyst and Reaction Prediction: Machine learning algorithms can identify complex relationships between a catalyst's structure and its performance in a reaction. This predictive power can guide the design of new organocatalysts or metal complexes for the synthesis or transformation of this compound, reducing the need for extensive trial-and-error experimentation.

Extrapolation to New Chemical Space: One of the most powerful applications of ML is its ability to extrapolate from existing experimental data to predict outcomes for new, untested substrates or catalyst variants. nih.gov This is particularly valuable in areas like biocatalysis, where initial experiments (e.g., from error-prone PCR) only cover a fraction of the possible chemical space. AI can guide chemists toward the most promising areas for further investigation. nih.gov

| Application Area | AI/ML Contribution | Impact | Reference |

|---|---|---|---|

| Enzyme Engineering | Predicts activity and stereoselectivity of enzyme variants from sequence data. Guides rational design of mutations. | Accelerates development of highly efficient biocatalysts; enables synthesis of previously inaccessible chiral amines. | sigmaaldrich.comnih.govguidechem.comnih.gov |

| Catalyst Design | Identifies structure-activity relationships to predict the performance of new catalysts. | Reduces experimental burden; accelerates discovery of novel and more efficient catalysts. | |

| Reaction Optimization | Models complex interactions to predict reaction outcomes (yield, selectivity) under different conditions. | Facilitates faster process development and optimization. | |

| Exploration of Chemical Space | Extrapolates from limited experimental data to predict properties for novel compounds and reactions. | Illuminates promising but unexplored areas of chemical research, guiding future experiments. | nih.gov |

Q & A

Q. What are the common synthetic pathways for 1-Phenoxyethanamine derivatives, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, substituting a halogenated aromatic precursor with ethanamine under basic conditions (e.g., K₂CO₃ in DMF) can yield phenoxy-substituted ethanamines . Optimization involves controlling temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the structural and functional properties of this compound analogs?

Methodological Answer : Use spectroscopic techniques:

Q. What are the best practices for evaluating the acute toxicity of this compound in preclinical studies?

Methodological Answer : Follow OECD Guidelines 423 or 425:

- Administer escalating doses to rodent models (e.g., Sprague-Dawley rats).

- Monitor for neurobehavioral effects (e.g., locomotor activity, tremors) and organ toxicity via histopathology .

- Calculate LD₅₀ and NOAEL (No-Observed-Adverse-Effect Level) to inform safety thresholds .

Advanced Research Questions

Q. How can conflicting data on the receptor binding affinity of this compound analogs be resolved?

Methodological Answer : Contradictions often arise from assay variability. To resolve:

- Standardize protocols (e.g., radioligand binding assays vs. functional cAMP assays) .

- Use orthogonal methods (e.g., SPR vs. ITC) to cross-validate affinity measurements .

- Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .

Q. What computational strategies are effective for predicting the metabolic stability of this compound derivatives?

Methodological Answer :

- In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely cytochrome P450 oxidation sites .

- MD simulations : Model interactions with CYP3A4/2D6 isoforms to predict clearance rates .

- Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. How can researchers design dose-response studies to elucidate the biphasic effects of this compound in neurological models?

Methodological Answer :

Q. What methodologies are recommended for analyzing enantiomeric purity in chiral this compound derivatives?

Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase .

- Polarimetry : Compare observed vs. theoretical specific rotation values.

- NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers in solution .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of this compound analogs across studies?

Methodological Answer :

Q. What experimental controls are critical for minimizing false positives in high-throughput screening of this compound libraries?

Methodological Answer :

- Include vehicle controls (DMSO) and reference compounds (e.g., known agonists/antagonists) .

- Use Z’-factor >0.5 to validate assay robustness.

- Apply counter-screens (e.g., cytotoxicity assays) to exclude nonspecific effects .

Ethical and Safety Considerations

Q. What are the key safety protocols for handling this compound derivatives in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.